molecular formula C17H20FNO2 B268147 N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine

N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine

Cat. No. B268147
M. Wt: 289.34 g/mol
InChI Key: SFQZCSWLLPOORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine, also known as F4H5, is a synthetic compound that has been extensively used in scientific research. This compound belongs to the class of benzylamines and is known for its ability to selectively bind to certain receptors in the brain and other organs.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine involves its selective binding to certain receptors in the brain and other organs. N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine has been shown to selectively bind to the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of several physiological processes. The binding of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine to the dopamine D3 receptor leads to the activation of downstream signaling pathways, which ultimately leads to the physiological effects of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine are primarily mediated through its selective binding to the dopamine D3 receptor. The activation of the dopamine D3 receptor by N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine has been shown to have several physiological effects, such as the modulation of dopamine release in the brain and the regulation of movement, motivation, and reward. N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine has also been shown to have potential therapeutic applications in the treatment of drug addiction and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine for lab experiments is its selective binding to the dopamine D3 receptor. This allows researchers to study the physiological effects of dopamine D3 receptor activation in a more selective manner. However, one of the limitations of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine is its relatively low potency compared to other dopamine D3 receptor agonists. This can make it difficult to achieve the desired physiological effects at lower concentrations, which can be a challenge for certain types of experiments.

Future Directions

There are several potential future directions for the research involving N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine. One of the major areas of research is the development of more potent and selective dopamine D3 receptor agonists. This could lead to the development of more effective therapeutic treatments for drug addiction and Parkinson's disease. Another potential future direction is the study of the physiological effects of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine on other organ systems, such as the cardiovascular system and the immune system. This could provide valuable insights into the potential therapeutic applications of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine in other areas of medicine.

Synthesis Methods

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine involves several steps that require specialized equipment and expertise. The first step involves the reaction of 4-fluorobenzylamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces the intermediate N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine has been extensively used in scientific research due to its ability to selectively bind to certain receptors in the brain and other organs. One of the major areas of research involving N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine is the study of the dopamine system. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes such as movement, motivation, and reward. N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of these processes. This has led to the development of several potential therapeutic applications of N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine, such as the treatment of drug addiction and Parkinson's disease.

properties

Product Name

N-(3-ethoxy-4-methoxybenzyl)-N-(4-fluorobenzyl)amine

Molecular Formula

C17H20FNO2

Molecular Weight

289.34 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C17H20FNO2/c1-3-21-17-10-14(6-9-16(17)20-2)12-19-11-13-4-7-15(18)8-5-13/h4-10,19H,3,11-12H2,1-2H3

InChI Key

SFQZCSWLLPOORE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.